Magnesium phosphate

Descripción general

Descripción

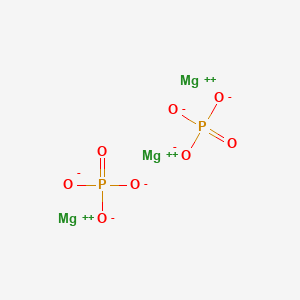

Fosfato de magnesio es un término general para las sales de magnesio y fosfato que aparecen en varias formas e hidratos. Las formas más comunes incluyen fosfato de monomagnesio (Mg(H₂PO₄)₂), fosfato de dimagnesio (MgHPO₄) y fosfato de trimagnesio (Mg₃(PO₄)₂) . Estos compuestos son importantes en varios procesos biológicos e industriales, y a menudo se utilizan como suplementos dietéticos para proporcionar magnesio y fósforo.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

-

Reacción de magnesio con ácido fosfórico

Ecuación: 3Mg + 2H₃PO₄ → Mg₃(PO₄)₂ + 3H₂

Condiciones: Esta reacción implica la combinación directa de magnesio metálico con ácido fosfórico.

-

Reacción de hidróxido de magnesio con ácido fosfórico

Ecuación: 3Mg(OH)₂ + 2H₃PO₄ → Mg₃(PO₄)₂ + 6H₂O

Condiciones: El hidróxido de magnesio reacciona con el ácido fosfórico para formar fosfato de magnesio y agua.

-

Reacción de óxido de magnesio con ácido fosfórico

Ecuación: 3MgO + 2H₃PO₄ → Mg₃(PO₄)₂ + 3H₂O

Condiciones: El óxido de magnesio reacciona con el ácido fosfórico para producir fosfato de magnesio.

-

Reacción entre fosfato trisódico y sulfato de magnesio

Métodos de producción industrial

La producción industrial de fosfato de magnesio a menudo implica la reacción de sales de magnesio con ácido fosfórico en condiciones controladas para garantizar una alta pureza y rendimiento. El proceso puede incluir pasos como filtración, secado y cristalización para obtener la forma deseada de fosfato de magnesio .

Análisis De Reacciones Químicas

Tipos de reacciones

-

Hidrólisis

Ecuación: Mg₃(PO₄)₂ + 6H₂O → 2H₃PO₄ + 3Mg(OH)₂

Condiciones: El fosfato de magnesio reacciona con el agua para formar ácido fosfórico e hidróxido de magnesio.

-

Reacción con ácido clorhídrico

Ecuación: Mg₃(PO₄)₂ + 6HCl → 3MgCl₂ + 2H₃PO₄

Condiciones: El fosfato de magnesio reacciona con el ácido clorhídrico para producir cloruro de magnesio y ácido fosfórico.

Reactivos y condiciones comunes

Agua: Se utiliza en reacciones de hidrólisis.

Ácido clorhídrico: Se utiliza en reacciones ácido-base para formar cloruro de magnesio y ácido fosfórico.

Principales productos formados

Ácido fosfórico (H₃PO₄): Se forma tanto en las reacciones de hidrólisis como en las reacciones ácido-base.

Hidróxido de magnesio (Mg(OH)₂): Se forma durante la hidrólisis.

Cloruro de magnesio (MgCl₂): Se forma durante la reacción con ácido clorhídrico.

Aplicaciones Científicas De Investigación

Bioceramics in Orthopaedic Applications

Overview

Magnesium phosphate bioceramics are gaining attention as promising materials for bone tissue engineering due to their biodegradability and similarity to bone matrix. Unlike traditional calcium phosphate ceramics, magnesium phosphates exhibit better degradation rates and biological responses.

Key Findings

- Biochemical Role : Magnesium plays a crucial role in DNA stabilization, bone density maintenance, and cell proliferation. This biochemical activity supports the development of MgP bioceramics for orthopedic applications .

- Preparation Techniques : Various techniques for synthesizing MgP ceramics have been explored, including the incorporation of porosity and metal ion doping to enhance their properties .

- In Vitro and In Vivo Studies : Research has demonstrated favorable responses of MgP ceramics in promoting bone formation in both laboratory settings and animal models .

Management of Chronic Kidney Disease (CKD)

Role in Phosphate Toxicity

Recent studies indicate that magnesium can mitigate phosphate toxicity in patients with chronic kidney disease (CKD). A cohort study revealed that higher serum magnesium levels correlate with lower risks of end-stage kidney disease among CKD patients .

Mechanism of Action

Magnesium appears to protect against kidney damage induced by phosphate overload by restoring mitochondrial function in renal cells. This protective effect highlights the potential of magnesium supplementation in managing CKD complications related to phosphate retention .

Cement Technology

This compound Cements (MPCs)

MPCs are increasingly used in construction due to their rapid setting times and high early strength development. These cements are particularly useful for applications requiring minimal disruption, such as repair mortars for roads and industrial floors .

Applications

- Hazardous Waste Stabilization : MPCs serve as an alternative to traditional Portland cement for encapsulating hazardous waste materials, providing a safer disposal method .

- Bone Regeneration : MPCs are also explored as bone void fillers due to their ability to release magnesium ions that promote osteoblast activity without cytotoxic effects .

Agricultural Applications

Fertilizers and Soil Amendments

this compound is utilized in fertilizers to enhance soil nutrient profiles. Its role as a source of phosphorus helps improve plant growth while also providing magnesium, which is vital for photosynthesis .

Other Applications

- Dental Materials : this compound is used in dental cements due to its biocompatibility and ability to bond well with dental tissues .

- Food Industry : It functions as an acidity regulator and dietary supplement, addressing magnesium deficiencies in food products .

- Cosmetics and Personal Care Products : this compound is included in various cosmetic formulations for its stabilizing properties .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Orthopaedics | Bone tissue engineering | Biodegradable, enhances bone formation |

| Chronic Kidney Disease | Mitigating phosphate toxicity | Protects renal function |

| Cement Technology | Rapid-setting cements | Minimal disruption during repairs |

| Agriculture | Fertilizers | Enhances nutrient availability |

| Dental Materials | Dental cements | Biocompatible |

| Food Industry | Acidity regulator, dietary supplements | Addresses deficiencies |

| Cosmetics | Stabilizer in formulations | Improves product stability |

Mecanismo De Acción

El fosfato de magnesio ejerce sus efectos principalmente a través de su papel como fuente de iones magnesio y fosfato. El magnesio es un cofactor para más de 300 enzimas y participa en varios procesos fisiológicos, incluida la producción de energía, la síntesis de proteínas y la función muscular . Los iones fosfato son esenciales para la formación de ATP, ADN y ARN .

Comparación Con Compuestos Similares

Compuestos similares

-

Sulfato de magnesio (MgSO₄)

-

Citrato de magnesio (Mg₃(C₆H₅O₇)₂)

-

Óxido de magnesio (MgO)

Singularidad del fosfato de magnesio

El fosfato de magnesio es único debido a su combinación de iones magnesio y fosfato, lo que lo hace particularmente útil en aplicaciones que requieren ambos elementos. Su biocompatibilidad y biodegradabilidad lo hacen ideal para aplicaciones biomédicas, mientras que sus propiedades de fraguado rápido son ventajosas en aplicaciones industriales .

Actividad Biológica

Magnesium phosphate (Mg₃(PO₄)₂) and its various forms, including this compound cement (MPC), have garnered significant attention in biomedical research due to their biological activity and potential applications in bone regeneration and other therapeutic areas. This article delves into the biological properties of this compound, highlighting its synthesis, biological interactions, and clinical implications.

Overview of this compound

This compound exists in several forms, including dibasic and tribasic variants. These compounds play crucial roles in various biological processes, particularly in bone health, cellular metabolism, and as a nutrient source for microorganisms involved in biogenic synthesis.

Biological Functions

-

Role in Bone Health

- Magnesium is essential for maintaining bone density and structure. It acts as a cofactor in enzymatic reactions that facilitate bone formation and mineralization.

- Studies indicate that this compound enhances the proliferation and differentiation of osteoblasts (bone-forming cells) while inhibiting osteoclasts (bone-resorbing cells) in a dose-dependent manner .

- Antimicrobial Properties

- Cellular Interactions

Synthesis of this compound

This compound can be synthesized through various methods, including:

- Biogenic Synthesis: Certain bacteria and fungi can produce this compound naturally. For instance, Penicillium chrysogenum has been identified as a significant producer of polymeric magnesium phosphates under specific conditions .

- Chemical Precipitation: This method involves mixing magnesium salts with phosphates to precipitate this compound crystals, which can then be used in biomedical applications.

Case Studies

-

This compound Cement (MPC) Study

- A study evaluated the elution properties of MPC over 17 weeks. The results showed an initial release of magnesium ions followed by a significant spike at 17 weeks, suggesting sustained bioactivity conducive to bone regeneration .

- The study also demonstrated that antibiotic-loaded MPC could inhibit bacterial growth while maintaining osteoblast viability, indicating its potential as a therapeutic material for infected bone defects.

- In Vitro Studies on Osteoblasts

Data Tables

Propiedades

IUPAC Name |

trimagnesium;diphosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mg.2H3O4P/c;;;2*1-5(2,3)4/h;;;2*(H3,1,2,3,4)/q3*+2;;/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVALZJMUIHGIMD-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Mg+2].[Mg+2].[Mg+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Mg3(PO4)2, Mg3O8P2 | |

| Record name | Magnesium phosphate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Magnesium_phosphate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10043-83-1 (Parent) | |

| Record name | Magnesium phosphate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00872527 | |

| Record name | Trimagnesium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.86 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA, Odorless iridescent solid; [HSDB] White odorless powder; [MSDSonline] | |

| Record name | Phosphoric acid, magnesium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Magnesium phosphate, tribasic | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7596 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

INSOL IN COLD OR HOT WATER; INSOL IN LIQUID AMMONIA; SOL IN AMMONIUM SALT SOLN | |

| Record name | TRIMAGNESIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Crystallizes with 5, 8, and 22 H2O /molecules/ ... salts are practically insoluble in water but readily soluble in acids; density (octahydrate): 2.19; density (22 H2O): 1.66 | |

| Record name | TRIMAGNESIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

IT NEUTRALIZES EXCESS ACID OF STOMACH BUT PRODUCES NO EXCESS ALKALINIZATION OF SYSTEM. IT HAS MILD LAXATIVE ACTION. | |

| Record name | TRIMAGNESIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

RHOMBIC PLATES | |

CAS No. |

7757-87-1 | |

| Record name | Magnesium phosphate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007757871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium phosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13862 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Phosphoric acid, magnesium salt (2:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trimagnesium phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00872527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimagnesium bis(orthophosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MAGNESIUM PHOSPHATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XMK14ETW2D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIMAGNESIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1,184 °C | |

| Record name | TRIMAGNESIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1005 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.